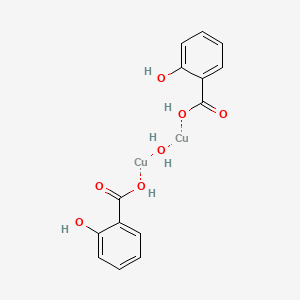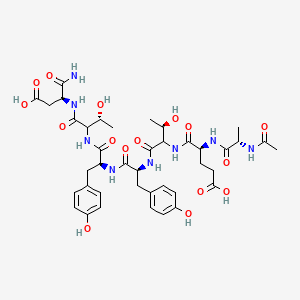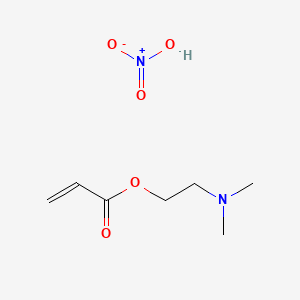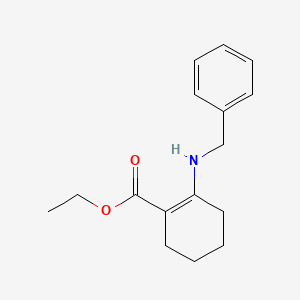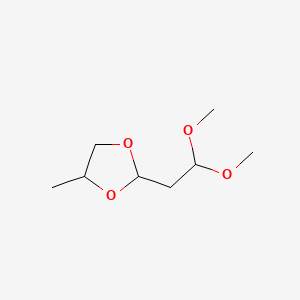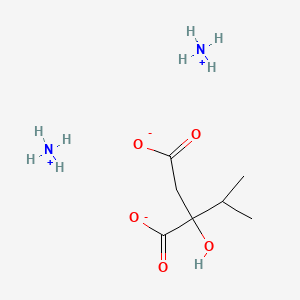
2-Hydroxy-2-isopropylsuccinic acid, ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-isopropylsuccinic acid, ammonium salt is a chemical compound with the molecular formula C7H18N2O5 and a molecular weight of 210.22822 g/mol . This compound is also known by its systematic name, 2-Hydroxy-2-(1-methylethyl)butanedioic acid, ammonium salt . It is a derivative of 2-hydroxy-2-isopropylsuccinic acid, which is an intermediate in the biosynthesis of leucine in yeast .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Hydroxy-2-isopropylsuccinic acid, ammonium salt can be achieved through the neutralization of 2-Hydroxy-2-isopropylsuccinic acid with ammonium hydroxide. The reaction typically involves dissolving 2-Hydroxy-2-isopropylsuccinic acid in water, followed by the gradual addition of ammonium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the ammonium salt .
Industrial Production Methods
Industrial production of this compound may involve similar neutralization reactions but on a larger scale. The process would include precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-2-isopropylsuccinic acid, ammonium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-isopropylsuccinic acid, ammonium salt has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2-isopropylsuccinic acid, ammonium salt involves its role as an intermediate in the biosynthesis of leucine. It interacts with specific enzymes and proteins in the metabolic pathway, facilitating the conversion of precursor molecules into leucine. The molecular targets include enzymes such as isopropylmalate synthase and isopropylmalate dehydratase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2-isopropylsuccinic acid: The parent compound without the ammonium salt.
2-Isopropylmalic acid: Another intermediate in the leucine biosynthesis pathway.
2-Hydroxy-2-methylsuccinic acid: A structurally similar compound with a methyl group instead of an isopropyl group.
Uniqueness
2-Hydroxy-2-isopropylsuccinic acid, ammonium salt is unique due to its specific role in leucine biosynthesis and its ammonium salt form, which may offer different solubility and reactivity properties compared to its parent compound .
Eigenschaften
CAS-Nummer |
73142-75-3 |
|---|---|
Molekularformel |
C7H18N2O5 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
diazanium;2-hydroxy-2-propan-2-ylbutanedioate |
InChI |
InChI=1S/C7H12O5.2H3N/c1-4(2)7(12,6(10)11)3-5(8)9;;/h4,12H,3H2,1-2H3,(H,8,9)(H,10,11);2*1H3 |
InChI-Schlüssel |
UBXKWXJQTKCGNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




